molecular formula C10H19FN2O4S B13469438 Tert-butyl (1-(fluorosulfonyl)piperidin-4-yl)carbamate

Tert-butyl (1-(fluorosulfonyl)piperidin-4-yl)carbamate

Cat. No.: B13469438
M. Wt: 282.33 g/mol
InChI Key: VCCMGGJGJIORJO-UHFFFAOYSA-N
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Description

Tert-butyl (1-(fluorosulfonyl)piperidin-4-yl)carbamate is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features two critical functional groups: a Boc-protected amine and a sulfonyl fluoride electrophile. The piperidine scaffold is a prevalent motif in pharmaceuticals, and the Boc group offers a robust means for further synthetic manipulation and diversification. The primary research application of this compound stems from the unique reactivity of the sulfonyl fluoride warhead. Sulfonyl fluorides are increasingly employed in chemical biology and covalent drug discovery due to their balanced reactivity and stability under physiological conditions. They can selectively form covalent bonds with various nucleophilic residues on proteins, such as serine, thus enabling the inhibition of enzyme activity. This mechanism is central to the development of targeted covalent inhibitors, as seen in the design of novel covalent binders for the VHL E3 ligase, which utilize sulfonyl fluorides to engage a specific serine residue . Consequently, this compound serves as a key synthetic intermediate for constructing potent and selective covalent inhibitors. Furthermore, this molecule is a promising precursor for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that degrade target proteins by recruiting E3 ubiquitin ligases, such as VHL. Incorporating a sulfonyl fluoride-based VHL ligand, derived from this piperidine building block, can facilitate the creation of covalent PROTACs. This emerging strategy transforms the typical ternary complex formation into a more stable binary interaction, potentially improving the efficiency of targeted protein degradation . Researchers will find this compound invaluable for exploring this novel PROTAC paradigm and for developing potential therapies for conditions like cancer and inflammatory diseases. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H19FN2O4S

Molecular Weight

282.33 g/mol

IUPAC Name

tert-butyl N-(1-fluorosulfonylpiperidin-4-yl)carbamate

InChI

InChI=1S/C10H19FN2O4S/c1-10(2,3)17-9(14)12-8-4-6-13(7-5-8)18(11,15)16/h8H,4-7H2,1-3H3,(H,12,14)

InChI Key

VCCMGGJGJIORJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(fluorosulfonyl)piperidin-4-yl]carbamate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with a fluorosulfonylating agent under controlled conditions to introduce the fluorosulfonyl group. This is followed by the protection of the amine group with tert-butyl carbamate using standard carbamate formation techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(fluorosulfonyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(fluorosulfonyl)piperidin-4-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorosulfonyl group can form strong bonds with nucleophilic sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Substituent Diversity and Functional Groups

The fluorosulfonyl group (-SO₂F) is a strong electron-withdrawing moiety, distinguishing it from analogs with methylsulfonyl (-SO₂Me), chloronicotinoyl, or propenoyl groups. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Tert-butyl (1-(fluorosulfonyl)piperidin-4-yl)carbamate -SO₂F Not explicitly provided Hypothesized high reactivity due to -SO₂F
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate -SO₂Me C₁₁H₂₂N₂O₄S 278.37 Density: 1.21 g/cm³; Purity: 95%
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate -CO(2-Cl-pyridinyl) Not provided Used in kinase inhibitor synthesis
tert-Butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate -COCH₂CH₂ C₁₃H₂₂N₂O₃ 278.32 Reactive enoyl group for Michael additions

Key Observations :

  • Electron Effects : Fluorosulfonyl derivatives likely exhibit greater electrophilicity compared to methylsulfonyl analogs, enhancing reactivity in nucleophilic substitutions .
  • Biological Activity: Chloronicotinoyl and aryl-substituted analogs (e.g., ’s 2-methylsulfonyl-6-phenoxypyrimidinyl derivative) are linked to kinase inhibition, suggesting fluorosulfonyl variants may target similar pathways with modified binding affinity .

Physicochemical Properties

  • Solubility : Methylsulfonyl analogs (e.g., ) are typically soluble in polar aprotic solvents (e.g., DMF, DMSO), while aryl-substituted derivatives () show lower solubility due to increased hydrophobicity.
  • Stability : Fluorosulfonyl groups may confer higher hydrolytic instability compared to methylsulfonyl, necessitating careful handling .

Biological Activity

Tert-butyl (1-(fluorosulfonyl)piperidin-4-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the realm of antimicrobial properties and its interactions with various biological systems. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Chemical Formula : C₁₀H₁₈FNO₃S
  • Molecular Weight : 241.32 g/mol
  • CAS Number : 73874-95-0

The structure of this compound includes a piperidine ring substituted with a fluorosulfonyl group, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's strong bactericidal properties against both susceptible and drug-resistant Gram-positive bacteria. Notably, it has shown effectiveness against strains such as:

  • Staphylococcus aureus (including MRSA and VISA)
  • Enterococcus faecium (vancomycin-resistant)

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus (MRSA)0.78 - 3.125 µg/mLBactericidal
Enterococcus faecium (VREfm)0.78 - 3.125 µg/mLBactericidal
Staphylococcus epidermidisLow concentrationsBactericidal
Escherichia coliNo activity-
Klebsiella pneumoniaeNo activity-
Pseudomonas aeruginosaNo activity-

The compound demonstrated comparable efficacy to last-resort antibiotics like vancomycin and linezolid, particularly in inhibiting biofilm formation by resistant strains .

The mechanism through which this compound exerts its antibacterial effects involves the depolarization of the bacterial cytoplasmic membrane. This disruption leads to the loss of essential cellular functions, ultimately resulting in cell death .

Case Studies

In a notable study, researchers synthesized a series of derivatives based on this compound to evaluate their pharmacological profiles. The derivatives were tested for their ability to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. The findings indicated that certain modifications to the piperidine scaffold enhanced biological activity against NLRP3-dependent pathways, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl (1-(fluorosulfonyl)piperidin-4-yl)carbamate be optimized for higher yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with tert-butyl piperidin-4-ylcarbamate. Fluorosulfonyl chloride is introduced under anhydrous conditions, often using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents. Catalysts like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are critical for facilitating the sulfonation reaction. Key parameters include temperature control (0–5°C during reagent addition) and inert atmosphere (argon/nitrogen) to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (~1.4 ppm, singlet) and fluorosulfonyl moiety (downfield shifts in 19^19F NMR at ~60–80 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C10_{10}H19_{19}FN2_2O4_4S, exact mass 282.34 g/mol) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm1^{-1} (carbamate C=O) and ~1350–1200 cm1^{-1} (S=O stretching) confirm functional groups .

Q. How should stability studies be designed under varying storage conditions?

  • Methodological Answer : Stability is assessed via accelerated degradation studies:

  • Temperature : Store at 2–8°C (short-term) vs. –20°C (long-term). Monitor decomposition via HPLC at 0, 1, 3, and 6 months.
  • pH Sensitivity : Test solubility and degradation in buffers (pH 3–10) to identify labile bonds (e.g., carbamate hydrolysis under acidic conditions) .

Advanced Research Questions

Q. What computational strategies predict binding interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., Glide Schrödinger ) models interactions using OPLS-AA force fields. Flexible ligand sampling accounts for piperidine ring conformations. Key metrics include RMSD (<1 Å for pose accuracy) and binding energy (ΔG). Comparative studies with analogs (e.g., methylsulfonyl vs. fluorosulfonyl derivatives) highlight substituent effects on target affinity .

Q. How can in vivo metabolic pathways be elucidated for this compound?

  • Methodological Answer :

  • Radiolabeling : Introduce 14^{14}C or 18^{18}F isotopes at the fluorosulfonyl group to track metabolites via LC-MS/MS.
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) assess drug-drug interaction risks .

Q. What strategies resolve contradictions in reported toxicity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate acute toxicity (LD50_{50}) in rodent models using OECD guidelines.
  • Mechanistic Studies : Use CRISPR-engineered cell lines to isolate toxicity pathways (e.g., mitochondrial dysfunction vs. oxidative stress). Cross-reference with in silico toxicity predictors (e.g., ProTox-II) for consistency .

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